What are the physical and chemical properties of Diploicin
What are the physical and chemical properties of Diploicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diploicin (C₁₆H₁₀Cl₄O₅) is a chlorinated depsidone, a type of polyphenolic compound, first isolated from the lichen Buellia canescens. It has garnered significant interest within the scientific community due to its notable biological activities, particularly its potent antibacterial effects against Mycobacterium tuberculosis. This technical guide provides a detailed overview of the physical, chemical, and biological properties of Diploicin, with a focus on its core characteristics, experimental methodologies, and known mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Chemical and Physical Properties
Diploicin is a crystalline solid that presents as white needles when recrystallized from methanol. Its core structure is a dibenzo[b,e][1][2]dioxepin-11-one, characterized by a seven-membered central ring containing an ether and an ester linkage. The molecule is heavily chlorinated, which significantly influences its chemical properties and biological activity.
Tabulated Physical and Chemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₀Cl₄O₅ | [1][3][4] |
| Molecular Weight | 424.06 g/mol | [3][4] |
| Appearance | White needles (from methanol) | |
| Melting Point | 233-234 °C | |
| CAS Number | 527-93-5 | [1] |
| IUPAC Name | 2,4,7,9-Tetrachloro-3-hydroxy-8-methoxy-1,6-dimethyl-11H-dibenzo[b,e][1][2]dioxepin-11-one | [1] |
| SMILES | CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3OC2=O)Cl)OC)Cl)C | [4] |
| InChI | InChI=1S/C16H10Cl4O5/c1-4-6-13(9(19)11(21)7(4)17)24-12-5(2)8(18)14(23-3)10(20)15(12)25-16(6)22/h21H,1-3H3 | [4] |
| UV max (in Methanol) | 270 nm (log ε 3.79) |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural elucidation and identification of Diploicin. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak assignments require experimental data from purified samples, the expected ¹H and ¹³C NMR spectra of Diploicin would reveal key structural features. The ¹H NMR spectrum would show signals corresponding to the two methyl groups, the methoxy group, and the hydroxyl proton. The aromatic protons, being highly substituted, would likely appear as singlets. The ¹³C NMR spectrum would display signals for the carbonyl carbon of the lactone, the aromatic carbons (some of which would be significantly downfield due to halogen substitution), the methoxy carbon, and the two methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of Diploicin is expected to show characteristic absorption bands for the following functional groups:
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O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.
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C-H stretch (aromatic and aliphatic): Peaks in the 3100-2850 cm⁻¹ region.
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C=O stretch (lactone): A strong, sharp peak around 1740-1720 cm⁻¹ indicative of the ester carbonyl in the seven-membered ring.
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C=C stretch (aromatic): Multiple sharp peaks in the 1600-1450 cm⁻¹ region.
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C-O stretch (ether and ester): Bands in the 1300-1000 cm⁻¹ region.
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C-Cl stretch: Strong absorptions in the 800-600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry of Diploicin would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of four chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and its fragments, with relative intensities following the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of methyl, methoxy, and carbonyl groups, as well as cleavage of the depsidone ring.
Experimental Protocols
Isolation of Diploicin from Buellia canescens
The following is a generalized protocol for the extraction and isolation of Diploicin from its natural lichen source.
Materials:
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Dried and ground thalli of Buellia canescens.
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Acetone
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Methanol
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Chloroform
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Silica gel for column chromatography
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Rotary evaporator
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Chromatography columns
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TLC plates (silica gel) and developing chamber
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UV lamp
Procedure:
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Extraction: The dried and powdered lichen material is exhaustively extracted with acetone at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
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Solvent Partitioning: The crude extract is partitioned between chloroform and water to separate polar and non-polar components. The chloroform layer, containing Diploicin, is collected and concentrated.
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Column Chromatography: The concentrated chloroform extract is subjected to silica gel column chromatography. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate).
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Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (visualized under UV light) are pooled.
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Crystallization: The pooled fractions are concentrated, and the residue is recrystallized from methanol to yield pure, crystalline Diploicin.
Total Synthesis of Diploicin
The total synthesis of Diploicin is a complex process that has been accomplished through various routes. A key step in many synthetic approaches is the Ullmann condensation to form the diaryl ether linkage, followed by intramolecular esterification to form the seven-membered depsidone ring. The specific reagents and conditions would vary depending on the chosen synthetic strategy.
Biological Activity and Mechanism of Action
Diploicin is best known for its significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. While the precise molecular mechanism of its antibacterial action is not fully elucidated, it is hypothesized to involve the disruption of the bacterial cell wall or the inhibition of essential enzymatic processes. The highly chlorinated nature of the molecule likely contributes to its bioactivity by increasing its lipophilicity, allowing it to penetrate the complex, lipid-rich cell wall of mycobacteria.
Given that many anti-tubercular drugs target the synthesis of mycolic acids, arabinogalactan, or peptidoglycan, it is plausible that Diploicin interferes with one of these pathways.[2] However, specific studies detailing the interaction of Diploicin with these pathways are needed to confirm its mechanism of action.
Conclusion
Diploicin remains a molecule of significant interest for its potent anti-mycobacterial properties. This guide has summarized its key physical and chemical characteristics, provided an overview of its isolation and synthesis, and discussed its potential mechanism of action. Further research is warranted to fully elucidate its biological targets and to explore its therapeutic potential. The detailed information presented herein aims to facilitate and inspire future investigations into this promising natural product.
